1,3-Bis(6-fluoropyridin-3-YL)urea
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Overview
Description
1,3-Bis(6-fluoropyridin-3-yl)urea is a chemical compound with the molecular formula C11H8F2N4O and a molecular weight of 250.2 g/mol . It is characterized by the presence of two fluoropyridine rings attached to a central urea moiety. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(6-fluoropyridin-3-yl)urea typically involves the reaction of 6-fluoropyridine-3-amine with an isocyanate derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-25°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(6-fluoropyridin-3-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the pyridine rings .
Scientific Research Applications
1,3-Bis(6-fluoropyridin-3-yl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(6-fluoropyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms on the pyridine rings enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects . The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-fluoropyridin-3-yl)urea: Similar structure but with fluorine atoms at different positions on the pyridine rings.
1,3-Bis(2-fluoropyridin-3-yl)urea: Another structural isomer with fluorine atoms at the 2-position.
Uniqueness
1,3-Bis(6-fluoropyridin-3-yl)urea is unique due to the specific positioning of the fluorine atoms on the pyridine rings, which can significantly influence its chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C11H8F2N4O |
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Molecular Weight |
250.20 g/mol |
IUPAC Name |
1,3-bis(6-fluoropyridin-3-yl)urea |
InChI |
InChI=1S/C11H8F2N4O/c12-9-3-1-7(5-14-9)16-11(18)17-8-2-4-10(13)15-6-8/h1-6H,(H2,16,17,18) |
InChI Key |
SOZVDMBMRXDGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)NC2=CN=C(C=C2)F)F |
Origin of Product |
United States |
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